1-Deoxymannostatin A
Description
1-Deoxymannostatin A is a cyclopentane derivative belonging to a class of structurally complex organic compounds.
Properties
Molecular Formula |
C6H13NO2S |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
(1S,2R,3S,4S)-3-amino-4-methylsulfanylcyclopentane-1,2-diol |
InChI |
InChI=1S/C6H13NO2S/c1-10-4-2-3(8)6(9)5(4)7/h3-6,8-9H,2,7H2,1H3/t3-,4-,5+,6-/m0/s1 |
InChI Key |
DGFXRDRZQRQXBB-AZGQCCRYSA-N |
Isomeric SMILES |
CS[C@H]1C[C@@H]([C@@H]([C@@H]1N)O)O |
Canonical SMILES |
CSC1CC(C(C1N)O)O |
Synonyms |
1-deoxymannostatin A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural and functional features of 1-Deoxymannostatin A and its analogs, as inferred from nomenclature and hierarchical classifications in the evidence (Table 1).
Table 1: Structural Comparison of 1-Deoxymannostatin A and Related Cyclopentane Derivatives
Key Observations:
Structural Diversity: The beta-carboline-containing derivatives (last two entries) diverge significantly from 1-Deoxymannostatin A, introducing alkaloid-like moieties that may confer neuropharmacological activity.
Functional Group Impact : The presence of methoxy and hydroxyl groups in analogs influences solubility and target binding. For instance, beta-carboline derivatives could interact with serotonin receptors or DNA topoisomerases .
Research Findings and Limitations
The evidence provided lacks quantitative data (e.g., IC50 values, pharmacokinetic parameters) for 1-Deoxymannostatin A and its analogs. However, structural parallels to beta-carboline alkaloids and cyclopentanol-based inhibitors suggest the following hypotheses:
- Beta-Carboline Derivatives : These compounds may exhibit antitumor or antiviral activity, as seen in natural beta-carbolines like harmine .
Gaps in Evidence:
- No direct studies on 1-Deoxymannostatin A’s mechanism of action, synthesis, or clinical relevance.
- Absence of comparative potency or toxicity data limits functional analysis.
Q & A
Basic: What experimental protocols are recommended for synthesizing 1-Deoxymannostatin A with high purity and yield?
Methodological Answer:
Synthesis protocols should prioritize stepwise optimization of reaction conditions (e.g., temperature, solvent systems, and catalysts) to minimize side products. For example, use HPLC or LC-MS to monitor intermediate purity during glycosylation steps . Ensure characterization via - and -NMR spectroscopy for structural confirmation, complemented by high-resolution mass spectrometry (HRMS). Controlled experiments comparing anhydrous vs. aqueous conditions can identify optimal yield parameters. Purity validation should adhere to thresholds ≥95% (w/w) using analytical chromatography .
Basic: How can researchers confirm the structural identity of 1-Deoxymannostatin A when discrepancies arise between spectral data and literature values?
Methodological Answer:
Discrepancies in spectral data (e.g., NMR chemical shifts) require cross-validation using independent techniques such as X-ray crystallography or 2D NMR (COSY, HSQC). Compare observed data with computational models (DFT-based simulations) to assess conformational variations. If inconsistencies persist, re-isolate the compound under inert conditions to rule out oxidative degradation . Document all experimental parameters (e.g., solvent, temperature) to contextualize deviations .
Advanced: What strategies resolve contradictions in reported bioactivity profiles of 1-Deoxymannostatin A across different cell lines?
Methodological Answer:
Address bioactivity contradictions by standardizing assay conditions (e.g., cell passage number, serum concentration, incubation time) and including positive/negative controls. Perform dose-response curves (IC/EC) in triplicate across multiple cell lines. Use meta-analysis frameworks to compare published data, adjusting for variables like assay sensitivity (e.g., luminescence vs. fluorescence readouts) . Validate target engagement via knock-down/knock-out models or competitive binding assays .
Advanced: How should researchers design experiments to investigate the enzyme inhibition kinetics of 1-Deoxymannostatin A when substrate specificity is poorly characterized?
Methodological Answer:
Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities () under varying substrate concentrations. Use Michaelis-Menten kinetics with Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Include mutant enzyme variants to map active-site interactions. Replicate experiments at physiological pH and ionic strength to ensure biological relevance .
Basic: What are the best practices for ensuring reproducibility in 1-Deoxymannostatin A cytotoxicity assays?
Methodological Answer:
Standardize cell culture conditions (e.g., CO levels, media batch) and pre-treat cells with identical passage numbers. Use robotic liquid handlers to minimize pipetting variability. Include reference compounds (e.g., staurosporine for apoptosis) and report -factors to validate assay robustness. Publish raw data and statistical analyses (e.g., ANOVA with post-hoc tests) in supplementary materials .
Advanced: How can computational modeling enhance the understanding of 1-Deoxymannostatin A’s mechanism of action when experimental data is limited?
Methodological Answer:
Apply molecular docking (e.g., AutoDock Vina) to predict target binding sites, followed by molecular dynamics simulations (e.g., GROMACS) to assess stability. Validate predictions with mutagenesis studies or cryo-EM structures. Integrate cheminformatics tools (e.g., QSAR models) to correlate structural motifs with activity. Cross-reference results with pathway enrichment analyses (e.g., KEGG, GO) .
Basic: What criteria should guide the selection of analytical techniques for quantifying 1-Deoxymannostatin A in complex biological matrices?
Methodological Answer:
Prioritize techniques with high sensitivity (e.g., LC-MS/MS) and specificity (e.g., MRM transitions). Validate methods per ICH guidelines, including linearity (R ≥ 0.99), recovery rates (85–115%), and matrix effects. Use deuterated/internal standards for normalization. For tissue samples, optimize extraction protocols (e.g., SPE vs. LLE) to minimize interference .
Advanced: How can researchers optimize the stability of 1-Deoxymannostatin A in long-term pharmacological studies?
Methodological Answer:
Conduct accelerated stability studies under varied conditions (pH, temperature, light) using HPLC-UV to track degradation. Identify degradation products via HRMS and modify formulation (e.g., lyophilization with cryoprotectants). For in vivo studies, employ pharmacokinetic modeling to adjust dosing intervals. Publish stability data with Arrhenius plots to predict shelf-life .
Basic: What steps are critical for conducting a rigorous literature review on 1-Deoxymannostatin A’s molecular targets?
Methodological Answer:
Use PRISMA guidelines to systematically search databases (PubMed, SciFinder) with controlled vocabularies (MeSH terms, CAS Registry Numbers). Screen abstracts for relevance, prioritizing primary studies over reviews. Extract data into a matrix comparing targets, assay types, and outcomes. Resolve conflicts via consensus scoring among co-authors .
Advanced: How should interdisciplinary teams coordinate to explore 1-Deoxymannostatin A’s therapeutic potential in multifactorial diseases?
Methodological Answer:
Adopt a collaborative framework with defined milestones (e.g., target validation → preclinical efficacy → toxicity screening). Use shared data platforms (e.g., LabArchives) for real-time updates. Hold cross-disciplinary workshops to align methodologies (e.g., pharmacologists, chemists, bioinformaticians). Publish joint protocols in open-access repositories to enhance transparency .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
